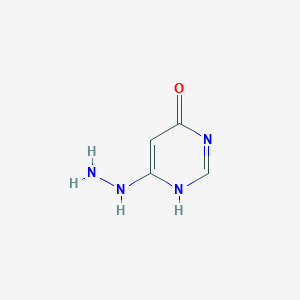

4-Hydroxy-6-hydrazinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMLVZVUQOOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368138 | |

| Record name | 4-Hydroxy-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29939-37-5 | |

| Record name | 4-Hydroxy-6-hydrazinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-6-hydrazinylpyrimidine structure and characterization

An In-Depth Technical Guide to the Structure and Characterization of 4-Hydroxy-6-hydrazinylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile chemical intermediate, its precise structure and purity are paramount for successful downstream applications in drug development. This document details its structural nuances, a reliable synthetic pathway, and a multi-technique approach to its definitive characterization, grounded in established analytical principles.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine ring, which is an integral part of essential biological molecules like thymine and uracil.[1] The core structure consists of a six-membered aromatic ring with two nitrogen atoms, functionalized with a hydroxyl (-OH) group at position 4 and a hydrazinyl (-NHNH₂) group at position 6.

Key Properties:

-

Molecular Formula: C₄H₆N₄O

-

Molecular Weight: 126.12 g/mol

-

Appearance: Typically an off-white to pale yellow solid.

The Critical Role of Tautomerism

A key structural feature of this compound is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton.[1] For this molecule, keto-enol and amino-imino tautomerism are possible, leading to a dynamic equilibrium between several forms.

The presence of both a hydroxyl group and a pyrimidine ring allows for keto-enol tautomerism, where the "hydroxy" form can exist as its "pyrimidinone" (or keto) counterpart.[1][2] Similarly, the hydrazinyl group can exhibit amino-imino tautomerism. The relative stability of these tautomers can be influenced by the solvent and solid-state packing effects.[3] Understanding this equilibrium is crucial, as it directly impacts the compound's reactivity and its spectroscopic signature.

Caption: Tautomeric forms of this compound.

Synthesis Pathway: Nucleophilic Substitution

The most direct and common method for synthesizing this compound is via nucleophilic aromatic substitution. This involves reacting a pyrimidine ring bearing a suitable leaving group at the 6-position, such as a halogen, with hydrazine.

A logical precursor is 4-chloro-6-hydroxypyrimidine. The chloro group is an excellent leaving group, and its substitution by the strongly nucleophilic hydrazine proceeds efficiently.

Caption: General workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6-hydroxypyrimidine (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Reagent Addition: Add hydrazine hydrate (approx. 1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The choice of excess hydrazine ensures the complete consumption of the starting material.

-

Heating: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the substitution reaction.

-

Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates out of the solution upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water or ethanol to remove excess hydrazine and other soluble impurities, then dry under vacuum.[4]

Comprehensive Structural Characterization

A combination of spectroscopic methods is required for unambiguous structural confirmation. The data from these techniques are complementary and together provide a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a compound with exchangeable protons (-OH, -NH, -NH₂), a deuterated polar aprotic solvent like DMSO-d₆ is the solvent of choice.

Step-by-Step Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the dried sample.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆):

-

Pyrimidine Protons: Two signals in the aromatic region (δ 6.0-8.5 ppm), corresponding to the protons at the C2 and C5 positions of the pyrimidine ring.

-

Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary, but typically appear downfield (e.g., δ 4.0-10.0 ppm). The NH₂ protons and the single NH proton may show distinct signals.

-

Hydroxyl Proton (-OH): A broad singlet, often far downfield (δ > 10.0 ppm), due to hydrogen bonding and its tautomeric equilibrium with the keto form.[5]

-

-

¹³C NMR (in DMSO-d₆):

-

Expect four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to heteroatoms (C4, C6) will be significantly downfield (e.g., δ > 150 ppm).[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The tautomeric equilibrium significantly influences the spectrum. For instance, the presence of a strong C=O stretching band would confirm a significant population of the keto tautomer in the solid state.

Step-by-Step Protocol for KBr Pellet Preparation:

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.[7]

Expected Absorption Bands:

-

O-H/N-H Stretching: A broad band in the 3100-3500 cm⁻¹ region, characteristic of hydroxyl and amine groups involved in hydrogen bonding.[8]

-

C=O Stretching: A strong, sharp band between 1650-1700 cm⁻¹ would indicate the presence of the keto (pyrimidinone) form.[8]

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrimidine ring.

-

N-H Bending: A band around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Step-by-Step Protocol for ESI-MS Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation for positive ion mode analysis.

-

Infuse the solution directly into the mass spectrometer.

Expected Data:

-

The primary result is the mass-to-charge ratio (m/z). In positive ion mode, the expected peak would be for the protonated molecule [M+H]⁺ at m/z 127.12. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula C₄H₆N₄O.[6][9]

Summary of Characterization Data

The following table summarizes the expected analytical data for the structural confirmation of this compound.

| Analytical Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~6.0-8.5 ppm (2H), broad signals for NH/OH | Confirms pyrimidine ring protons and exchangeable protons. |

| ¹³C NMR | Chemical Shift (δ) | 4 signals, with C4/C6 > 150 ppm | Confirms the four unique carbon environments. |

| FTIR | Wavenumber (cm⁻¹) | 3100-3500 (broad), 1650-1700 (strong), 1500-1650 | Identifies O-H/N-H, C=O (keto form), and C=N/C=C groups. |

| HRMS (ESI+) | Mass-to-Charge (m/z) | ~127.0618 for [C₄H₇N₄O]⁺ | Confirms the elemental composition and molecular weight. |

| Elemental Analysis | % Composition | C: 38.09%, H: 4.79%, N: 44.42%, O: 12.69% | Verifies the empirical formula of the bulk sample. |

Conclusion

The successful synthesis and characterization of this compound rely on a systematic approach. The synthetic route via nucleophilic substitution of a chloropyrimidine is efficient and reliable. Unambiguous structural verification is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and mass spectrometry. Acknowledging the role of tautomerism is fundamental to correctly interpreting the spectroscopic data. The protocols and expected data outlined in this guide provide researchers with a robust framework for the validation of this important chemical building block.

References

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

- 4-[(2E)-2-(4-hydroxy-6-oxo-2-thioxo-1,6-dihydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide. SpectraBase.

- Sharma, P.K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications.

- Synthesis of 4-hydrazino-6-chloropyrimidine. PrepChem.com.

- Process for preparing 4-hydroxypyrimidine. Google Patents.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Portion of the IR spectrum of Ar matrix isolated 4-hydroxy-6-.... ResearchGate.

- 4,6-Dihydroxypyrimidine, 2TMS derivative. NIST WebBook.

- Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. ResearchGate.

- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.

- Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. ResearchGate.

- 2-(cinnamylidenehydrazino)-4-hydroxy-6-methylpyrimidine (C14H14N4O). PubChemLite.

- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH.

- Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. PMC - NIH.

- Agova, N., et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH.

- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC - PubMed Central.

- 2-Hydrazinylpyrimidine. PubChem - NIH.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed.

- Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI.

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.

Sources

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 8. ripublication.com [ripublication.com]

- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydrazinopyrimidin-4-ol (CAS 29939-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, safety and handling protocols, and potential applications of 6-Hydrazinopyrimidin-4-ol (CAS 29939-37-5). This document is intended to serve as a vital resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed experimental data and practical insights into the utility of this pyrimidine derivative.

Chemical Identity and Structure

Initially, a point of clarification is necessary. The CAS number 29939-37-5 has been unequivocally identified as 6-Hydrazinopyrimidin-4-ol . It is crucial to distinguish this compound from other structurally similar molecules to ensure accuracy in research and development endeavors.

The molecular structure of 6-Hydrazinopyrimidin-4-ol is characterized by a pyrimidine ring, a foundational scaffold in numerous biologically active molecules. The presence of a hydroxyl group at position 4 and a hydrazine group at position 6 imparts unique chemical reactivity and potential for diverse pharmacological applications.

Molecular Formula: C₄H₆N₄O[1]

Molecular Weight: 126.117 g/mol [1]

Synonyms: 4-Hydroxy-6-hydrazinylpyrimidine, 6-hydrazinylpyrimidin-4-ol[1]

Figure 1: Chemical structure of 6-Hydrazinopyrimidin-4-ol.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 6-Hydrazinopyrimidin-4-ol is paramount for its effective use in experimental settings. The following table summarizes the key properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O | [1] |

| Molecular Weight | 126.117 g/mol | [1] |

| Boiling Point | 406.0 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 199.3 ± 24.6 °C | [1] |

| Storage Temperature | -20°C | [2] |

Solubility: Data on solubility in common laboratory solvents is not extensively reported and should be determined empirically for specific applications.

Stability: As a hydrazine derivative, 6-Hydrazinopyrimidin-4-ol should be handled with care. It is advisable to store the compound under an inert atmosphere, protected from light and moisture, to prevent degradation.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of 6-Hydrazinopyrimidin-4-ol. While a comprehensive public database of spectra for this specific compound is limited, the following provides an expected profile based on its structure and data from related pyrimidine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the hydrazine group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and hydrazine groups, O-H stretching of the hydroxyl group, and C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (126.117 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Experimental Protocols

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry. A common route to 6-Hydrazinopyrimidin-4-ol could involve the reaction of a dihalopyrimidine with hydrazine hydrate.

Illustrative Synthetic Pathway:

Figure 2: A potential synthetic route to 6-Hydrazinopyrimidin-4-ol.

General Experimental Protocol:

-

To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent to yield pure 6-Hydrazinopyrimidin-4-ol.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, should be optimized for specific laboratory settings.

Applications in Research and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the hydrazine moiety in 6-Hydrazinopyrimidin-4-ol makes it a valuable building block for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines. These fused heterocyclic systems are of significant interest in drug discovery due to their diverse pharmacological profiles.

Potential Areas of Application:

-

Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in cancer therapy. 6-Hydrazinopyrimidin-4-ol can serve as a starting material for the development of novel kinase inhibitors.

-

Antimicrobial Agents: Pyrimidine derivatives have been explored for their antibacterial and antifungal activities.

-

Scaffold for Combinatorial Chemistry: The reactive hydrazine group allows for the facile introduction of various substituents, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.

Safety, Handling, and Disposal

Hazard Identification:

6-Hydrazinopyrimidin-4-ol is classified as an irritant.[1]

-

Hazard Codes: Xi[1]

-

Risk Phrases: 36/37/38 (Irritating to eyes, respiratory system, and skin)[1]

-

Safety Phrases: 26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection)[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

For long-term storage, keep in a freezer at -20°C.[2]

-

As a hydrazine derivative, it may be sensitive to air and light. Store under an inert atmosphere where possible.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to treat it as hazardous waste.

Conclusion

6-Hydrazinopyrimidin-4-ol is a versatile pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical and physical properties, along with essential information on its synthesis, handling, and potential applications. Researchers and scientists are encouraged to use this document as a foundational resource for their work with this compound, always adhering to strict safety protocols.

References

- Chemsrc. (2025, August 25). 6-Hydrazinopyrimidin-4-ol | CAS#:29939-37-5.

- ResearchGate. 1H NMR spectrum of compound 6b.

- Pharma Innovation. CAS 29939-37-5 6-Hydrazino-pyrimidin-4-ol.

- PubChem. 2-Hydrazinyl-6-methylpyrimidin-4-ol.

- PubMed Central. Safe handling of hazardous drugs.

- PubMed Central. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- ResearchGate. (PDF) Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one.

- PubMed Central. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity.

- PubMed. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation.

- ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- NIST WebBook. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-.

- NIST WebBook. 4(1H)-Pyrimidinone.

- SpectraBase. 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione - Optional[1H NMR] - Spectrum.

- NIST WebBook. Pyrimidine, 4-methyl-.

- PubChem. Piperidin-4-ol.

- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....

- NIST WebBook. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide.

- ResearchGate. FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b),....

- NIST WebBook. Hydrazine, (pentafluorophenyl)-.

Sources

An In-Depth Technical Guide to 6-Hydrazinylpyrimidin-4-ol: A Cornerstone Scaffold for Kinase Inhibitor Drug Discovery

This guide provides a comprehensive technical overview of 6-hydrazinylpyrimidin-4-ol, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, structural nuances, synthesis, and its critical role in the generation of potent kinase inhibitors for therapeutic applications.

Nomenclature and Structural Elucidation: Understanding Tautomerism

The compound commonly referred to as 4-Hydroxy-6-hydrazinylpyrimidine is more formally and accurately named 6-Hydrazinylpyrimidin-4-ol under IUPAC nomenclature. This distinction is crucial due to the existence of tautomeric forms, which significantly influence its reactivity and interactions with biological targets. The molecule exists in equilibrium between the hydroxyl-imino and the keto-amino forms. While the name "this compound" points to the enol-like tautomer, the keto form, 6-hydrazinyl-1H-pyrimidin-4-one , is also prevalent and thermodynamically significant. This tautomerism is a key feature of hydroxypyrimidines and is essential to consider in reaction design and structural analysis.

The presence of both hydrogen bond donors and acceptors in its structure makes it an ideal scaffold for interacting with the ATP-binding sites of kinases.

Synthesis of 6-Hydrazinylpyrimidin-4-ol: A Validated Protocol

The synthesis of 6-hydrazinylpyrimidin-4-ol is most effectively and commonly achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate. The following protocol outlines a reliable and scalable method.

Experimental Protocol: Synthesis from 6-Chloro-4-hydroxypyrimidine

This procedure details the synthesis of 6-hydrazinylpyrimidin-4-ol from the commercially available starting material, 6-chloro-4-hydroxypyrimidine.

Materials:

-

6-Chloro-4-hydroxypyrimidine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Triethylamine

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6-chloro-4-hydroxypyrimidine (1 equivalent) in ethanol.

-

Addition of Reagents: To the suspension, add triethylamine (1.1 equivalents) followed by the slow addition of hydrazine hydrate (1.2 equivalents). The addition of triethylamine is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

-

Drying: The purified product is dried under vacuum to remove residual solvent.

Causality of Experimental Choices:

-

Solvent: Ethanol is an excellent choice as it is a polar protic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion without significant decomposition.

-

Base: Triethylamine acts as a non-nucleophilic base to quench the hydrochloric acid formed during the reaction, preventing the protonation of hydrazine and maintaining its nucleophilicity.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the starting chloropyrimidine.

This self-validating protocol ensures a high yield of the desired product, which can be confirmed by standard analytical techniques.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties and provides expected spectroscopic data for 6-hydrazinylpyrimidin-4-ol.

| Property | Value |

| IUPAC Name | 6-Hydrazinylpyrimidin-4-ol |

| Synonyms | This compound, 6-hydrazinyl-1H-pyrimidin-4-one |

| CAS Number | 29939-37-5 |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, sparingly soluble in hot ethanol and water |

| ¹H NMR (DMSO-d₆, ppm) | δ ~11.0 (br s, 1H, OH/NH), ~7.8 (s, 1H, pyrimidine-H), ~5.5 (s, 1H, pyrimidine-H), ~4.2 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~165 (C=O), ~158 (C-N), ~150 (C-N), ~90 (C-H) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent, concentration, and the predominant tautomeric form.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

6-Hydrazinylpyrimidin-4-ol is a highly valued building block in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of adenine, the core component of ATP, which allows molecules containing this structure to act as competitive inhibitors at the ATP-binding site of protein kinases.[1][2]

The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[3][4] Kinase inhibitors have therefore emerged as a major class of targeted therapeutics.

Workflow: From Building Block to Bioactive Molecule

The general workflow for utilizing 6-hydrazinylpyrimidin-4-ol in the synthesis of a pyrazolo[3,4-d]pyrimidine kinase inhibitor is outlined below.

Caption: Synthetic workflow from 6-hydrazinylpyrimidin-4-ol to a lead kinase inhibitor.

The key step in this workflow is the cyclocondensation reaction between the hydrazine moiety of 6-hydrazinylpyrimidin-4-ol and a 1,3-dicarbonyl compound. This reaction efficiently constructs the fused pyrazolopyrimidine ring system. Subsequent functionalization of this core structure allows for the generation of a diverse library of compounds that can be screened for inhibitory activity against specific kinase targets.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase domain. This prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signaling cascades that are essential for cell proliferation, survival, and differentiation.

One of the critical signaling pathways frequently targeted in cancer therapy is the PI3K/AKT/mTOR pathway. Aberrant activation of this pathway is implicated in numerous cancers.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazolopyrimidine-based inhibitor.

By inhibiting a key kinase such as PI3K in this pathway, these compounds can effectively halt the downstream signaling events that drive cancer progression. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the development of inhibitors with high potency and selectivity for various kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and cyclin-dependent kinases (CDKs).[1]

Conclusion and Future Perspectives

6-Hydrazinylpyrimidin-4-ol is a foundational building block in the synthesis of a diverse and clinically significant class of kinase inhibitors. Its inherent structural features, particularly its ability to act as a purine bioisostere, make it an invaluable scaffold in drug discovery. The straightforward and robust synthetic routes to this compound further enhance its utility. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and selective kinase inhibitors will undoubtedly grow. Consequently, 6-hydrazinylpyrimidin-4-ol is poised to remain a central and indispensable tool for medicinal chemists in the development of next-generation targeted therapies.

References

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv

- Synthesis, Characterisation of Some Novel Purine Deriv

- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jchps.com [jchps.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of hydrazinylpyrimidine compounds

An In-depth Technical Guide to the Biological Activity of Hydrazinylpyrimidine Compounds

Introduction

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1] Its versatile structure allows for extensive functionalization, making it a privileged core for drug design.[1][2] When combined with the hydrazone moiety (a class of organic compounds with the structure R₁R₂C=NNH₂), the resulting hydrazinylpyrimidine derivatives exhibit a remarkable breadth of biological activities.[2][3] The hydrazone group, with its azometine proton (-NHN=CH-), acts as a flexible and effective pharmacophore, capable of forming crucial hydrogen bonds with biological targets.[4][5]

This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and mechanisms of action of hydrazinylpyrimidine compounds. We will delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by structure-activity relationship (SAR) insights. Furthermore, this document furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, designed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

General Synthesis of Hydrazinylpyrimidine Compounds

The synthesis of hydrazinylpyrimidine derivatives typically follows a multi-step pathway, offering modularity for creating diverse chemical libraries. A common and foundational route involves the nucleophilic substitution of a leaving group (often a halogen or a methylthio group) on the pyrimidine ring with hydrazine hydrate.[6][7]

A key synthetic step is the reaction of a precursor, such as a 2-(methylthio)pyrimidine derivative, with hydrazine hydrate (H₂N-NH₂·H₂O) to form the corresponding 2-hydrazinylpyrimidine.[6] This intermediate is then typically condensed with a variety of aldehydes or ketones in an appropriate solvent like ethanol. This condensation reaction forms the characteristic hydrazone C=N bond, yielding the final hydrazinylpyrimidine hydrazone derivatives.[8][9] This two-step approach allows for significant structural diversity by varying both the pyrimidine core and the aldehyde/ketone reactant.

Caption: Inhibition of FAK signaling by hydrazinylpyrimidine compounds.

Cytotoxicity Data The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cell population. [10]

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Hydrazino-fused Pyrimidines | MCF-7 (Breast) | Tyrosine Kinase | 16.61 µg/ml | [11] |

| Hydrazino-fused Pyrimidines | HepG-2 (Liver) | CDK2 | 14.32 µg/ml | [11] |

| Triazolo[4,5-d]pyrimidine-hydrazones | PC3 (Prostate) | EGFR Inhibition, ROS Induction | 26.25 nM | [12] |

| 2,4-Diarylaminopyrimidine-hydrazones | TPC-1 (Thyroid) | FAK Inhibition | 0.113 µM | [4]|

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [13]Pyrimidine and hydrazone derivatives have independently shown significant promise, and their combination in hydrazinylpyrimidines has yielded compounds with potent activity against a spectrum of bacteria and fungi. [14][15] The antimicrobial efficacy is often attributed to the ability of these molecules to interfere with essential cellular processes in microorganisms. [14]The versatile structure of pyrimidines allows them to interact with microbial genetic material and enzymes, while the hydrazone moiety contributes to their broad-spectrum activity. [14][15] Antimicrobial Efficacy Data The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC Value | Reference |

| Dihydropyrimidine-hydrazones | Micrococcus luteus | 0.08 µg/ml | [15] |

| Imidazo[1,2-a]pyrimidine-hydrazones | Escherichia coli | 0.86 µg/ml | [14] |

| Thienopyrimidine-hydrazones | Bacillus cereus | 8 µg/ml | [14] |

| s-Triazine-hydrazone derivatives | Staphylococcus aureus | 6.25 µg/ml | [16] |

Enzyme Inhibition

Beyond kinases, hydrazinylpyrimidine compounds have been investigated as inhibitors of other enzyme classes. For instance, certain hydrazone derivatives show potent inhibitory activity against monoamine oxidase (MAO) enzymes, which are crucial targets for the treatment of neurological disorders. [17]The hydrazide and hydrazone functionalities are known to interact with various enzyme cofactors, including flavin adenine dinucleotide (FAD) and quinone cofactors, often leading to irreversible inhibition. [18][19]This broad inhibitory capacity makes them versatile tools for targeting cofactor-dependent enzymes in various diseases. [19]

Structure-Activity Relationship (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to rational drug design. [20]For hydrazinylpyrimidine derivatives, SAR studies have revealed several key insights:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly modulate activity. Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) often enhance anticancer and antidiabetic properties. [13][21]Conversely, electron-donating groups (e.g., -OCH₃, -OH) can increase antibacterial and antioxidant effects. [21][22]* The Pyrimidine Core: Modifications to the pyrimidine ring itself influence the compound's interaction with its biological target. The presence of specific groups, like an amino group at the C2 or C4 position, can be crucial for forming hydrogen bonds with kinase active sites. [4]* The Hydrazone Linker: The -NHN=CH- linker is not merely a spacer. Its conformational flexibility and ability to act as both a hydrogen bond donor and acceptor are critical for biological activity. [4]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [23][24]Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. [24]The amount of formazan produced is directly proportional to the number of living cells.

Caption: General workflow for the MTT cytotoxicity assay. [23] Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the hydrazinylpyrimidine test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [23]

-

-

MTT Addition and Formazan Formation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. [10]Causality Insight: DMSO is a polar aprotic solvent that is highly effective at solubilizing the water-insoluble formazan crystals, ensuring a homogenous solution for accurate absorbance measurement.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. [10]

-

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ and mechanism of inhibition for a hydrazinylpyrimidine compound against a target enzyme. [25] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the purified target enzyme, its specific substrate, and the test inhibitor in a suitable assay buffer. The buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity. [26]

-

-

IC₅₀ Determination:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and serial dilutions of the inhibitor. Include a vehicle control (no inhibitor). [26] * Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature. Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is critical for obtaining accurate inhibition data. [25] * Initiate the reaction by adding a fixed concentration of the substrate to all wells. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors. [26][27] * Measure product formation over time using a microplate reader (measuring absorbance or fluorescence).

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

-

Mechanism of Action (MOA) Determination:

-

To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration. [25] * Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). [25]The resulting pattern of lines will indicate the mechanism of inhibition. For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor increases the apparent Kₘ but does not affect Vₘₐₓ. [25][27]

-

Conclusion and Future Perspectives

Hydrazinylpyrimidine compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. The extensive research into their anticancer and antimicrobial properties has already yielded compounds with nanomolar efficacy.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. Advanced strategies, such as molecular hybridization—combining the hydrazinylpyrimidine scaffold with other known pharmacophores—could lead to the development of multifunctional drugs with enhanced efficacy and reduced potential for drug resistance. [12]As our understanding of the specific molecular targets and structure-activity relationships deepens, the rational design of next-generation hydrazinylpyrimidine-based therapeutics holds immense potential for addressing critical unmet medical needs.

References

- Al-Ostath, A., Al-Assar, M., Ghabeish, I., & Amr, A. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Square.

- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

- Krajewski, K., & Kłembukowska, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.

- Serafin, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2136.

- Revvity. (n.d.). Cytotoxicity Assays.

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.

- Wang, Y., et al. (2020). Novelt[11][12][25]riazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424.

- Kumar, S., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. Journal of Young Pharmacists, 10(3), 255-263.

- CORE. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDRAZONES. Journal of Drug Delivery and Therapeutics.

- ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents.

- ResearchGate. (n.d.). Synthetic pathway to hydrazine derivatives 5a,b.

- Frontiers in Health Informatics. (n.d.). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.

- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.

- El-Sayed, N. N., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 26(10), 2346-2357.

- Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301.

- Hygeia Journal for Drugs and Medicines. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.

- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.

- National Institutes of Health. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PubMed Central.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

- University of Miami. (n.d.). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami Libraries.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Khan, I., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Journal of the Korean Chemical Society, 59(5), 424-429.

- ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

- MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

- Hygeia Journal for Drugs and Medicines. (n.d.). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines.

- National Institutes of Health. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed Central.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- National Institutes of Health. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed Central.

- bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.

- MDPI. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI.

- ResearchGate. (2025). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones.

- National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism...

- PubMed. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed.

- MDPI. (n.d.).

- Drug Design Org. (n.d.).

- National Institutes of Health. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.miami.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 12. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 15. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the very building blocks of life, DNA and RNA.[1] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a cornerstone of medicinal chemistry for over six decades.[1] From established anticancer and antiviral therapies to emerging agents targeting complex inflammatory and central nervous system disorders, the pyrimidine scaffold continues to provide a fertile ground for the discovery of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, provides detailed experimental protocols for synthesis and evaluation, presents comparative efficacy data, and visualizes key signaling pathways to offer a comprehensive resource for advancing the design and development of next-generation pyrimidine-based drugs.

The Architectural Significance of the Pyrimidine Core in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 endows the pyrimidine core with unique physicochemical properties.[1] Its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows for high-affinity binding to a wide range of biological targets. Furthermore, the pyrimidine ring serves as a versatile scaffold for chemical modification at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[3] This structural adaptability has led to the development of a multitude of FDA-approved drugs across various therapeutic areas.

Anticancer Applications: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have made a profound impact on oncology, primarily through their ability to interfere with nucleic acid synthesis and disrupt key signaling pathways that drive cancer cell growth and survival.[1]

Core Mechanisms of Anticancer Activity

-

Inhibition of Nucleic Acid Synthesis: As analogues of endogenous pyrimidines (cytosine, thymine, and uracil), many derivatives act as antimetabolites. They can be incorporated into DNA and RNA, leading to strand breaks and inhibition of replication and transcription. A classic example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.

-

Kinase Inhibition: A significant number of modern pyrimidine-based anticancer drugs are potent inhibitors of protein kinases, which are often dysregulated in cancer. By targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), these derivatives can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[4]

Visualization of EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the Ras-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. Many pyrimidine derivatives are designed to inhibit EGFR, thereby blocking these oncogenic signals.[4]

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Comparative Efficacy of Anticancer Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine (SI306) | GIN8 (Glioblastoma) | 11.2 | [5] |

| Pyrazolo[3,4-d]pyrimidine (SI306) | GIN28 (Glioblastoma) | 7.7 | [5] |

| Aurora Kinase Inhibitor (13) | NCI-H524 (SCLC, cMYC amp) | 0.00336 | [6][7] |

| Aurora Kinase Inhibitor (13) | NCI-H146 (SCLC) | > 1.0 | [6][7] |

| Pyrimidine-sulfonamide (3a) | HCT-116 (Colon) | 5.66 | [8] |

| Pyrimidine-sulfonamide (9a) | HCT-116 (Colon) | 9.64 | [8] |

| Tetralin-6-yl pyrimidine (1) | HepG2 (Liver) | 8.66 µg/ml | [9] |

| Tetralin-6-yl pyrimidine (3) | MCF-7 (Breast) | 7.29 µg/ml | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Pyrimidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or 1:1 isopropanol:DMSO)[8]

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.

-

Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

Antimicrobial Applications: Combating Infectious Diseases

The pyrimidine scaffold is present in numerous synthetic and natural compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[1]

Core Mechanisms of Antimicrobial Activity

-

Antibacterial: Pyrimidine derivatives can inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleic acid synthesis. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. Other derivatives have been shown to inhibit bacterial cell division by targeting proteins like FtsZ.

-

Antifungal: Some pyrimidine derivatives exhibit antifungal activity by disrupting the fungal cell membrane or inhibiting key enzymes involved in fungal growth.[1]

-

Antiviral: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. They act as chain terminators or inhibitors of viral polymerases (RNA or DNA), thus preventing viral replication.[12] Zidovudine (AZT), an anti-HIV drug, is a well-known example. Non-nucleoside inhibitors can also target viral enzymes like reverse transcriptase.[1]

Comparative Efficacy of Antimicrobial Pyrimidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) of various pyrimidine derivatives against different microbial strains.

| Derivative Class/Compound | Test Organism | MIC (µg/mL) | Reference |

| Pyridazino[1,2-a]pyrimidine (8) | Staphylococcus aureus | 1-2 (µmol/mL) | [3] |

| Pyridazino[1,2-a]pyrimidine (9) | Escherichia coli | 1-2 (µmol/mL) | [3] |

| Pyridothienopyrimidine (4b) | Pseudomonas aeruginosa | 7.81 | [13] |

| Pyridothienopyrimidine (4b) | Bacillus subtilis | 7.81 | [13] |

| Pyrrolopyrimidine (bromo derivative) | Staphylococcus aureus | 8 | [11] |

| Thienopyrimidine | Candida albicans | 12.5-50 | [14] |

| Pyrimidin-2-ol (12) | Staphylococcus aureus | 0.87 (µM/ml) | [15] |

| Pyrimidin-2-ol (10) | Pseudomonas aeruginosa | 0.77 (µM/ml) | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth to determine the MIC.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidine derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight.

-

Prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard for bacteria).

-

-

Serial Dilution:

-

Dispense 50 µL of broth into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]

Core Mechanisms of Anti-inflammatory Activity

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine derivatives selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16]

-

Suppression of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) by modulating signaling pathways such as the NF-κB pathway.[4][16]

Visualization of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: The NF-κB signaling pathway and its inhibition by a pyrimidine derivative.

Comparative Efficacy of Anti-inflammatory Pyrimidine Derivatives

| Derivative Class/Compound | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine derivative (L1) | COX-2 Inhibition | 0.15 | 133.3 | |

| Pyrimidine derivative (L2) | COX-2 Inhibition | 0.22 | 90.9 | |

| Celecoxib (Reference) | COX-2 Inhibition | 0.04 | 250 | [16] |

| Pyrazolo[3,4-d]pyrimidinone (5k) | COX-2 Inhibition | 0.27 | 95.8 | [14] |

| Pyrazolo[3,4-d]pyrimidine (3a) | COX-1 Inhibition | >100 | - | [4] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against COX enzymes.

Objective: To determine the IC50 values of a pyrimidine derivative against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by COX is monitored.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds and reference inhibitors (e.g., Celecoxib)

-

96-well microplate and plate reader

Procedure:

-

Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.

-

Add 10 µL of the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of arachidonic acid and 10 µL of TMPD to initiate the reaction.

-

Immediately measure the absorbance at 590 nm for 5 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.

Central Nervous System (CNS) Applications: Modulating Neuronal Activity

The pyrimidine scaffold is also found in compounds that act on the central nervous system, showing potential as anticonvulsant, antidepressant, and neuroprotective agents.[2]

Core Mechanisms of CNS Activity

-

Modulation of Ion Channels: Some dihydropyrimidine derivatives are known to act as calcium channel blockers, similar to the drug Nifedipine.

-

Interaction with Neurotransmitter Receptors: Pyrimidine derivatives can modulate the activity of key neurotransmitter receptors, such as GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.

-

Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO) can increase the levels of neurotransmitters in the brain, leading to antidepressant effects.

Visualization of GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Certain pyrimidine derivatives can act as positive allosteric modulators, enhancing the effect of GABA.

Caption: Modulation of the GABA-A receptor by a pyrimidine derivative.

Experimental Protocol: Synthesis of Anticonvulsant Pyrimidine-5-carbonitrile Derivatives

This protocol describes a multi-step synthesis of pyrimidine derivatives evaluated for anticonvulsant activity.[3]

Objective: To synthesize 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives.

Step 1: Synthesis of 2-mercapto-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (1)

-

Dissolve anisaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and thiourea (1 mmol) in absolute ethanol.

-

Add potassium carbonate (3 mmol) and reflux for 2 hours.

-

Concentrate the solvent and pour the mixture into ice-cold water with stirring.

-

Neutralize with glacial acetic acid to precipitate the solid product.

-

Filter, wash with water, and recrystallize from methanol.[3]

Step 2: Synthesis of 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile (2)

-

To a solution of compound 1 (1 mmol) in absolute ethanol, add hydrazine hydrate (99%; 4 mmol).

-

Reflux for 1 hour.

-

Cool the reaction mixture to allow the solid to precipitate.

-

Filter the product, wash with water, and recrystallize from ethanol.[3]

Step 3: Synthesis of the final derivatives (3-16)

-

Dissolve compound 2 (1 mmol) in a mixture of glacial acetic acid and absolute ethanol (8:2).

-

Add an absolute alcoholic solution of a substituted aromatic aldehyde (1.1 mmol).

-

Reflux for 2-3 hours.

-

Concentrate the solvent, and pour into ice water to precipitate the final product.

-

Filter, wash with water, and recrystallize from methanol.[3]

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its value as a "privileged structure" in medicinal chemistry. Its presence in a wide array of clinically successful drugs is a testament to its versatility and favorable pharmacological properties. The ongoing research into novel pyrimidine derivatives continues to yield promising candidates for the treatment of cancer, infectious diseases, inflammation, and CNS disorders.

Future research will likely focus on several key areas:

-

Development of highly selective inhibitors: As our understanding of disease biology deepens, the design of pyrimidine derivatives that target specific isoforms of enzymes or receptor subtypes will be crucial to minimize off-target effects and improve safety profiles.

-

Dual- or multi-target agents: The complexity of diseases like cancer and chronic inflammation may be better addressed by single molecules that can modulate multiple targets simultaneously. The pyrimidine scaffold is well-suited for the development of such hybrid drugs.[8]

-

Overcoming drug resistance: The emergence of drug resistance is a major challenge in chemotherapy and antimicrobial treatment. Novel pyrimidine derivatives with different mechanisms of action or the ability to circumvent resistance mechanisms are urgently needed.

The continued exploration of the chemical space around the pyrimidine nucleus, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g

- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2024.2335552

- Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867210/

- Recent Advances in Pyrimidine-Based Drugs. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538779/

- Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40497671/

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2493

- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27049483/

- Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587212/

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/

- Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. ResearchGate. URL: https://www.researchgate.

- Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives. ResearchGate. URL: https://www.researchgate.

- Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9650428/

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. OUCI. URL: https://www.ouci.org.uk/ijc/index.php/ijc/article/view/215

- Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science. URL: https://www.eurekaselect.com/article/126239

- (In-vivo anti-inflammatory activity): Percentage inhibition of test... ResearchGate. URL: https://www.researchgate.net/figure/In-vivo-anti-inflammatory-activity-Percentage-inhibition-of-test-compounds-against_tbl2_350482029

- Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7239100/

- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/

- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8580918/

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. URL: https://ccj.springeropen.com/articles/10.1186/s13065-017-0279-z

- Pyrimidine derivatives as potential agents acting on central nervous system. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Pyrimidine-derivatives-as-potential-agents-acting-Kumar-Deep/5d42e6a3942363e778a3c8969408221650b86a11

- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol

- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. URL: https://www.sigmaaldrich.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36195971/

- Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892115/

- Pyrimidine derivatives as potential agents acting on central nervous system. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25756819/